molecular formula C23H17BrN2OS B2614464 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide CAS No. 391221-12-8

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide

Cat. No.: B2614464
CAS No.: 391221-12-8
M. Wt: 449.37
InChI Key: BCHGITXSZHRDNF-UHFFFAOYSA-N
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Description

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromine atom, a methylphenyl group, and a phenyl group attached to the thiazole ring, as well as a benzamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method involves the following steps:

    Preparation of 4-(4-bromophenyl)thiazol-2-amine: This intermediate can be synthesized by reacting 4-bromoaniline with thiourea in the presence of a suitable catalyst and solvent.

    Formation of the thiazole ring: The intermediate is then cyclized to form the thiazole ring by heating with a dehydrating agent.

    Coupling with 4-methylphenyl and phenyl groups: The thiazole intermediate is further reacted with 4-methylbenzaldehyde and benzaldehyde under appropriate conditions to introduce the methylphenyl and phenyl groups.

    Formation of the benzamide moiety: Finally, the compound is reacted with benzoyl chloride in the presence of a base to form the benzamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, solvents, and reaction conditions to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide is unique due to the presence of the thiazole ring and the specific arrangement of the bromine, methylphenyl, and phenyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2OS/c1-15-7-9-16(10-8-15)20-21(17-5-3-2-4-6-17)28-23(25-20)26-22(27)18-11-13-19(24)14-12-18/h2-14H,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHGITXSZHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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